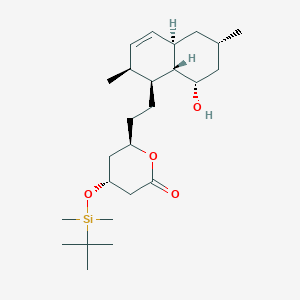
Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is a derivative of Lovastatin, a well-known cholesterol-lowering agent. The presence of tert-Butyldimethylsilyl ether and Des-2-Methylbutanoyl chloride groups enhances its stability and reactivity, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin involves multiple steps. One of the key steps is the protection of hydroxyl groups using tert-Butyldimethylsilyl chloride (TBDMS-Cl). This reaction typically requires the presence of a base such as imidazole and a solvent like dimethylformamide (DMF) to proceed efficiently . The reaction conditions are mild, usually carried out at room temperature, and result in high yields of the protected product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize waste and maximize yield, making the process economically viable.
Chemical Reactions Analysis
Types of Reactions
Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin undergoes various chemical reactions, including:
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or NH3 in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin has several scientific research applications:
Biology: Studied for its potential effects on cellular processes and its role in modulating enzyme activity.
Medicine: Investigated for its potential therapeutic benefits, particularly in the context of cholesterol management and cardiovascular health.
Industry: Utilized in the production of various chemical products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels, making it effective in managing hypercholesterolemia.
Comparison with Similar Compounds
Similar Compounds
Lovastatin: The parent compound, primarily used as a cholesterol-lowering agent.
Simvastatin: A derivative of Lovastatin with similar cholesterol-lowering properties.
Atorvastatin: Another statin with a more potent effect on cholesterol levels.
Uniqueness
Des-2-Methylbutanoyl Chloride tert-Butyldimethylsilyl Ether 4a,5-Dihydro Lovastatin is unique due to the presence of the tert-Butyldimethylsilyl ether and Des-2-Methylbutanoyl chloride groups, which enhance its stability and reactivity. These modifications make it a valuable intermediate in synthetic organic chemistry, offering advantages over its parent compound and other similar statins.
Properties
Molecular Formula |
C25H44O4Si |
|---|---|
Molecular Weight |
436.7 g/mol |
IUPAC Name |
(4R,6R)-6-[2-[(1S,2S,4aR,6S,8S,8aS)-8-hydroxy-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl]-4-[tert-butyl(dimethyl)silyl]oxyoxan-2-one |
InChI |
InChI=1S/C25H44O4Si/c1-16-12-18-9-8-17(2)21(24(18)22(26)13-16)11-10-19-14-20(15-23(27)28-19)29-30(6,7)25(3,4)5/h8-9,16-22,24,26H,10-15H2,1-7H3/t16-,17-,18-,19+,20+,21-,22-,24-/m0/s1 |
InChI Key |
XHIDLZUVXSYVBS-YHTFOKLHSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2C=C[C@@H]([C@@H]([C@H]2[C@H](C1)O)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC1CC2C=CC(C(C2C(C1)O)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















